2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

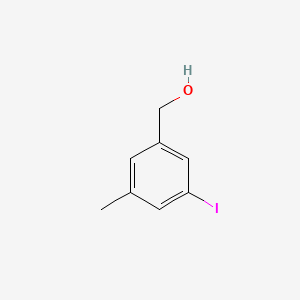

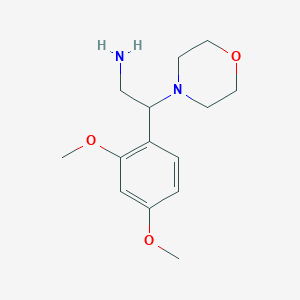

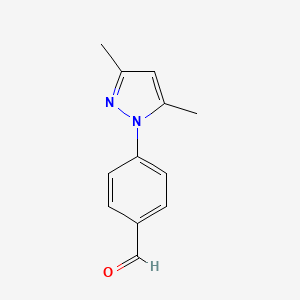

The compound “2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine” is an organic molecule that contains a morpholine ring and a phenyl ring with two methoxy groups attached. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl ring is a six-membered carbon ring with alternating double bonds, and the methoxy groups (-OCH3) are attached to the second and fourth carbon atoms of the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine ring and phenyl ring connected by a two-carbon chain. The nitrogen atom in the morpholine ring and the carbon atoms in the phenyl ring would likely form the backbone of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine ring could make the compound more polar, while the methoxy groups on the phenyl ring could increase its stability .Scientific Research Applications

Crystal Structure Analysis

Research on derivatives of 2,4-dimethoxy-1,3,5-triazine, which share a similar structural motif with 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine, has provided insights into the crystal structures of these compounds. For example, the study by Fridman, Kapon, and Kaftory (2003) detailed the crystal structure of three derivatives, illustrating different conformational states such as the chair and butterfly conformations. This research underscores the importance of such compounds in understanding molecular geometry and intermolecular interactions in crystalline materials Fridman, Kapon, & Kaftory, 2003.

Pharmacological and Toxicological Screening

A study aimed at evaluating the inhibitory potential on enzymes and antimicrobial activities of a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives highlighted the pharmacological importance of morpholine derivatives. Can et al. (2017) found that two compounds exhibited significant inhibitory effects on cyclooxygenase enzymes, highlighting the potential therapeutic applications of morpholine derivatives in treating inflammatory diseases Can et al., 2017.

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes containing a morpholino group on mild steel in acidic conditions. This study established a link between coordination chemistry and materials science, demonstrating the potential of morpholino derivatives as corrosion inhibitors in industrial applications Das et al., 2017.

Neuropharmacology

In the field of neuropharmacology, morpholine derivatives have been investigated for their receptor antagonistic properties. A study by Harrison et al. (2001) introduced a water-soluble neurokinin-1 receptor antagonist with a morpholine moiety, showcasing its efficacy in pre-clinical tests related to emesis and depression Harrison et al., 2001.

Antifungal Agents

Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with significant antifungal activity against Candida and Aspergillus species. This research highlights the potential of morpholine derivatives in developing new antifungal treatments Bardiot et al., 2015.

Future Directions

properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8,10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJBQXZLSYSINH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCOCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)